molecular formula C17H13FN2O2 B2673860 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034536-10-0

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2673860
CAS RN: 2034536-10-0
M. Wt: 296.301
InChI Key: MNKYBRQICGKKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is an organic compound . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for “4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” are not available in the retrieved sources, similar compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed and synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Suzuki–Miyaura Coupling

4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new carbon–carbon bonds. The SM coupling process involves oxidative addition and transmetalation, where boron groups transfer to palladium, leading to the desired bond formation .

Protodeboronation in Organic Synthesis

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention. However, 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide offers a radical-based approach for catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This transformation expands the toolbox for functionalizing boronic esters, enabling diverse synthetic pathways .

Radiosynthesis for Brain Imaging Studies

Researchers have synthesized a novel derivative of this compound, namely 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , and labeled it with fluorine-18 (18F). This radiolabeled compound is valuable for positron emission tomography (PET) brain imaging studies. It may help investigate mutations associated with Parkinson’s disease, particularly those affecting leucine-rich repeat kinase 2 (LRRK2) activity .

Cytotoxic Effects in Lung Carcinoma

Theoretical and molecular mechanistic investigations have explored the cytotoxic effects of related chalcones. While not directly about 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide , these studies provide insights into the broader family of compounds. Chalcones exhibit varying cytotoxic effects against lung carcinoma cells, making them interesting candidates for further research .

properties

IUPAC Name

4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYBRQICGKKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.